N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-1H-indole-2-carboxamide
Description
Properties
Molecular Formula |
C19H16N2O2S |
|---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-1H-indole-2-carboxamide |
InChI |
InChI=1S/C19H16N2O2S/c22-17(14-11-24-18-8-4-2-6-13(14)18)10-20-19(23)16-9-12-5-1-3-7-15(12)21-16/h1-9,11,17,21-22H,10H2,(H,20,23) |
InChI Key |
VBMBYLOFTCKVIH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)C(=O)NCC(C3=CSC4=CC=CC=C43)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-1H-indole-2-carboxamide typically involves the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a tandem Rh-catalyzed intramolecular heterocyclization of o-alkynyl-S-(methoxymethyl)thiophenols followed by the addition of isocyanates.
Functionalization of the Benzothiophene Core: The benzothiophene core is then functionalized at the 3-position using various methods, including CuBr/1,10-Phen-catalyzed Ullmann cross-coupling.
Coupling with Indole Carboxamide: The functionalized benzothiophene is then coupled with an indole carboxamide derivative under appropriate reaction conditions to form the final compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The specific methods may vary depending on the desired scale and application.
Chemical Reactions Analysis
Amide Group Reactivity
The carboxamide moiety undergoes hydrolysis and nucleophilic substitution under controlled conditions:
Key findings:
-
BOP-mediated coupling (benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate) efficiently forms new amide bonds with amines like piperidine derivatives, as demonstrated in synthesizing analogs for CB1 receptor modulation .
-
Hydrolysis rates depend on steric hindrance from the benzothiophene group, with acidic conditions favoring decarboxylation side reactions.
Phenolic Hydroxyl Group Reactions
The secondary alcohol undergoes alkylation and acylation:
Notable observations:
-
Steric constraints from the adjacent benzothiophene ring limit reactivity with bulky electrophiles (e.g., tert-butyl bromides) .
-
Acetylation reversibility under basic conditions enables temporary protection during multi-step syntheses.
Indole Ring Reactivity
Electrophilic substitution occurs preferentially at the indole C3 and C5 positions:
| Reaction Type | Conditions | Position Selectivity | Key Outcomes |
|---|---|---|---|
| Friedel-Crafts acylation | AlCl₃, acyl chloride, DCM, 0°C→RT | C3 | 3-Acylindole intermediates |
| Nitration | HNO₃/H₂SO₄, 0°C | C5 | Nitroindole precursors |
Mechanistic insights:
-
C3 acylation proceeds via σ-complex stabilization by the electron-donating hydroxyethyl group .
-
Nitration at C5 facilitates subsequent reductions to amine derivatives for pharmacological testing .
Benzothiophene Moieties in Cross-Coupling
The benzothiophene group participates in Suzuki-Miyaura and Ullmann couplings:
Challenges:
-
Steric bulk reduces coupling efficiency with ortho-substituted aryl halides .
-
Copper-mediated reactions require rigorous oxygen exclusion to prevent byproduct formation .
Synthetic Pathway Optimization
Representative synthesis routes from recent studies:
Route A (Fragment Coupling)
Route B (Fischer Indolization)
Spectroscopic Confirmation of Reactivity
Key NMR shifts for reaction monitoring:
-
Amide hydrolysis : Disappearance of δ 11.69 ppm (indole NH) and emergence of δ 8.74 ppm (carboxylic acid proton) .
-
C3 acylation : Downfield shift of C3 proton from δ 7.19 to 7.53 ppm .
Stability Under Physiological Conditions
| Condition | Degradation Pathway | Half-Life (37°C) |
|---|---|---|
| pH 7.4 (aqueous buffer) | Slow hydrolysis of amide bond | >48 hrs |
| Liver microsomes | Oxidative metabolism at benzothiophene | 2.1 hrs |
Scientific Research Applications
Dopamine Receptor Modulation
Research indicates that compounds related to N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-1H-indole-2-carboxamide can act as modulators of dopamine receptors, particularly the D2 receptor. Studies have shown that certain indole derivatives can serve as negative allosteric modulators of dopamine D2 receptors, impacting dopamine signaling pathways which are critical in various neurological disorders .
Anti-Cancer Properties
Recent investigations have highlighted the potential anti-cancer properties of this compound. A study demonstrated that screening a library of drugs identified this compound as a promising candidate with significant cytotoxic effects on cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation .
Cannabinoid Receptor Interaction
The compound may also exhibit activity at cannabinoid receptors, particularly CB2. Research has shown that certain derivatives can selectively bind to CB2 receptors, which are implicated in pain modulation and inflammation. This suggests potential therapeutic applications in pain management and inflammatory diseases .
Neuroprotective Effects
The neuroprotective potential of indole derivatives has been explored, with indications that they may protect against neurodegeneration associated with diseases such as Alzheimer's and Parkinson's. The mechanisms may involve modulation of oxidative stress and inflammation pathways, although specific studies on this compound are still needed .
Case Study 1: Dopamine D2 Receptor Modulation
In a study examining the effects of various indole derivatives on dopamine receptor activity, this compound was found to enhance the negative cooperativity at the D2 receptor, suggesting its utility in treating disorders characterized by dysregulated dopamine signaling .
Case Study 2: Anticancer Activity
A high-throughput screening identified this compound as a potent inhibitor of tumor growth in multicellular spheroids derived from various cancer types. The study concluded that further optimization could lead to a novel therapeutic agent for cancer treatment .
Mechanism of Action
The mechanism of action of N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to specific receptors or enzymes, thereby modulating their activity and influencing various cellular processes . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Features of Analogs
The table below summarizes structural analogs and their pharmacological relevance:
Pharmacological and Mechanistic Insights
Lipid-Lowering Activity
- N-(Benzoylphenyl)-5-substituted indole-2-carboxamides (e.g., compounds 8–12) demonstrated significant lipid-lowering effects in preclinical models, likely through inhibition of hepatic lipase (HPLG) or modulation of lipid metabolism pathways .
- The target compound shares the indole-2-carboxamide scaffold but replaces the benzoylphenyl group with a benzothiophene-hydroxyethyl chain.
Solubility and Bioavailability
- The hydroxyethyl group in the target compound may improve water solubility compared to analogs like N-(benzoylphenyl) derivatives , which lack polar side chains .
Receptor Binding and Selectivity
- The benzothiophene moiety in the target compound introduces sulfur-based interactions, which could enhance binding affinity to sulfur-sensitive receptors (e.g., cytochrome P450 enzymes) compared to benzofuran-containing analogs (e.g., ) .
Biological Activity
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-1H-indole-2-carboxamide, also known by its CAS number 2097918-96-0, is a compound of significant interest due to its potential biological activities. This article explores the biological activity of this compound through a review of existing literature, including in vitro and in vivo studies, mechanisms of action, and structure-activity relationships (SAR).
Molecular Characteristics
- Molecular Formula : CHNOS
- Molecular Weight : 368.5 g/mol
- CAS Number : 2097918-96-0
The structure of the compound features a benzothiophene moiety linked to an indole carboxamide, which is critical for its biological interactions.
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 368.5 g/mol |
| CAS Number | 2097918-96-0 |
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit promising anticancer properties. For instance, derivatives containing benzothiophene structures have been shown to inhibit cell proliferation in various cancer cell lines.
The proposed mechanism involves the inhibition of key signaling pathways associated with cancer cell survival and proliferation. Specifically, these compounds may interact with protein kinases involved in tumor growth regulation.
Neuropharmacological Effects
Research has also highlighted the neuropharmacological potential of this compound. It has been suggested that the indole structure contributes to its activity on neurotransmitter receptors, particularly dopamine receptors.
Dopamine Receptor Activity
In vitro assays have demonstrated that related compounds can act as agonists or antagonists at dopamine receptors, influencing pathways that regulate mood and cognition.
Antimicrobial Properties
Preliminary investigations into the antimicrobial activity of this compound indicate potential effectiveness against various bacterial strains. The presence of the benzothiophene moiety is thought to enhance its interaction with microbial cell membranes.
Study 1: Antitumor Efficacy
A study conducted on a series of indole derivatives found that this compound exhibited significant cytotoxicity against human cancer cell lines, with IC values in the low micromolar range. The study emphasized the importance of structural modifications in enhancing potency.
Study 2: Neuropharmacological Assessment
In another investigation focused on neuropharmacology, derivatives were tested for their ability to activate dopamine receptors. The results indicated that certain modifications could lead to selective D3 receptor agonism, which is relevant for treating conditions like schizophrenia and Parkinson's disease.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:
- Benzothiophene Substitution : Variations in substitution patterns on the benzothiophene ring significantly affect receptor binding affinity and selectivity.
- Indole Modifications : Altering the functional groups on the indole can enhance or diminish biological activity, suggesting a delicate balance between structure and function.
Table 2: SAR Insights
| Modification | Effect on Activity |
|---|---|
| Benzothiophene substitutions | Increased receptor affinity |
| Indole functional groups | Altered potency |
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-1H-indole-2-carboxamide?
Q. Which spectroscopic and analytical techniques are essential for confirming structural identity and purity?
Critical techniques include:
- IR spectroscopy : Identifies functional groups (e.g., amide C=O stretch) .
- ¹H/¹³C NMR : Assigns proton environments (e.g., indole NH at δ 10–12 ppm) and carbon frameworks .
- Elemental analysis : Verifies stoichiometric composition (C, H, N, S) .
- X-ray crystallography : Resolves 3D molecular structure, as demonstrated for related indole carboxamides .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
Key precautions include:
- Personal protective equipment (PPE) : Gloves, lab coats, and goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation .
- Storage : Airtight containers at -20°C to prevent degradation .
- Waste disposal : Segregate chemical waste according to institutional guidelines .
Advanced Research Questions
Q. How can researchers address discrepancies in reported biological activities (e.g., lipid-lowering vs. toxic effects) of indole-2-carboxamide derivatives?
Contradictory data may arise from:
- Structural variations : Substituents on benzothiophene (e.g., Cl) or indole rings alter receptor affinity and metabolic stability .
- Experimental models : In vitro enzyme assays vs. in vivo studies (e.g., hyperlipidemic rats) may yield divergent results due to pharmacokinetic factors .
- Dose optimization : Systematic dose-ranging studies are required to balance efficacy and toxicity .
Q. What strategies improve synthetic yield and scalability for this compound?
Optimization approaches include:
Q. How do structure-activity relationship (SAR) studies guide the design of derivatives with enhanced pharmacological profiles?
Q. What methodological frameworks are used to analyze pleiotropic effects (e.g., antioxidant vs. cytotoxic activity) of this compound?
Frameworks include:
- Dual-activity assays : Parallel testing in antioxidant (e.g., DPPH radical scavenging) and cytotoxicity (e.g., MTT) assays .
- Mechanistic studies : ROS quantification and apoptosis markers to distinguish therapeutic vs. toxic pathways .
- Comparative structural analysis : Correlate substituents with activity profiles (e.g., benzothiophene vs. indole modifications) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
